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Abstract
5-Hexenyl acetate is a valuable organic ester with applications in fragrance, flavor, and as a

synthetic intermediate. A thorough understanding of its thermochemical properties is crucial for

process design, safety analysis, and predicting its behavior in various chemical environments.

This technical guide provides a comprehensive overview of the known physical properties of 5-
Hexenyl acetate, outlines detailed experimental protocols for the determination of its key

thermochemical parameters, and offers theoretical estimations where experimental data is

currently unavailable. This document is intended to serve as a foundational resource for

researchers and professionals working with this compound.

Introduction
5-Hexenyl acetate (C₈H₁₄O₂) is an unsaturated ester characterized by a terminal double bond

and an acetate group. Its chemical structure dictates its physical and chemical properties,

including its volatility, energy content, and thermal stability. While extensive experimental data

on its thermochemical properties are not readily available in the public domain, established

methodologies for similar organic esters can be applied to determine these crucial parameters.

This guide will detail these experimental approaches and provide a framework for obtaining

reliable thermochemical data for 5-Hexenyl acetate.
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Physicochemical Properties of 5-Hexenyl Acetate
A summary of the available physicochemical data for 5-Hexenyl acetate is presented in Table

1. These values have been compiled from various chemical suppliers and databases and

represent the current state of knowledge.

Table 1: Physicochemical Properties of 5-Hexenyl Acetate

Property Value Source

Molecular Formula C₈H₁₄O₂ N/A

Molecular Weight 142.20 g/mol N/A

CAS Number 5048-26-0 N/A

Boiling Point 173-174 °C (at 1 atm) [1][2]

Density 0.883 g/mL (at 25 °C) [1][2]

Refractive Index n20/D 1.423 [1][2]

Flash Point 60.6 °C (141.1 °F) - closed cup [2]

Experimental Determination of Thermochemical
Properties
Due to the scarcity of published experimental thermochemical data for 5-Hexenyl acetate, this

section details the standard methodologies that can be employed to determine these

properties.

Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic property representing the

change in enthalpy when one mole of a substance is formed from its constituent elements in

their standard states. For volatile organic compounds like 5-Hexenyl acetate, combustion

calorimetry is the primary experimental technique for its determination.

Experimental Protocol: Combustion Calorimetry
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Sample Preparation: A sample of high-purity 5-Hexenyl acetate is required. Synthesis, if

necessary, can be achieved via the esterification of 5-hexen-1-ol with acetic anhydride or

acetyl chloride. Subsequent purification by distillation is crucial to remove any impurities that

could affect the combustion energy.

Calorimeter Calibration: The calorimeter, typically a bomb calorimeter, is calibrated using a

standard substance with a precisely known heat of combustion, such as benzoic acid. This

determines the heat capacity of the calorimeter.

Combustion: A precisely weighed sample of 5-Hexenyl acetate is placed in a crucible inside

the bomb, which is then pressurized with a high-purity oxygen atmosphere (typically around

3 MPa). The sample is ignited, and the temperature change of the surrounding water bath is

meticulously recorded.

Analysis of Products: After combustion, the contents of the bomb are analyzed to ensure

complete combustion to carbon dioxide and water. Corrections are made for the formation of

any side products, such as nitric acid from residual nitrogen in the bomb.

Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the temperature

rise and the heat capacity of the calorimeter. The standard enthalpy of formation (ΔfH°) is

then derived using Hess's Law, from the known standard enthalpies of formation of the

combustion products (CO₂ and H₂O).

A logical workflow for the experimental determination of the enthalpy of formation is depicted in

the following diagram.
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Workflow for Enthalpy of Formation Determination
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Workflow for Enthalpy of Formation Determination

Heat Capacity (Cp)
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The heat capacity of a substance is the amount of heat required to raise its temperature by one

degree. For liquids, the specific heat capacity at constant pressure (Cp) is a key parameter for

heat transfer calculations. Differential Scanning Calorimetry (DSC) is a widely used technique

for determining the heat capacity of liquids.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

certified reference materials (e.g., indium).

Baseline Measurement: An empty sample pan and an empty reference pan are run through

the desired temperature program to establish the baseline heat flow.

Reference Material Measurement: A sapphire standard, with a well-characterized heat

capacity, is placed in the sample pan and the measurement is repeated under the same

conditions.

Sample Measurement: A known mass of high-purity 5-Hexenyl acetate is hermetically

sealed in a sample pan, and the DSC measurement is performed.

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals

of the sample, the sapphire standard, and the baseline at a given temperature, according to

ASTM E1269.[3]

The experimental workflow for determining the heat capacity of 5-Hexenyl acetate using DSC

is illustrated below.
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Workflow for Heat Capacity (Cp) Determination via DSC
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Workflow for Heat Capacity (Cp) Determination via DSC

Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization is the heat required to transform a given quantity of a substance

from a liquid into a gas at a given pressure. This property is critical for understanding the

volatility of 5-Hexenyl acetate. It can be determined from vapor pressure measurements at

different temperatures using the Clausius-Clapeyron equation.

Experimental Protocol: Vapor Pressure Determination
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Several methods can be used to measure the vapor pressure of a volatile organic compound

like 5-Hexenyl acetate.[4]

Static Method: The sample is placed in a thermostated container connected to a pressure-

measuring device. The system is evacuated, and the pressure of the vapor in equilibrium

with the liquid is measured at various temperatures.

Effusion Method (Knudsen Effusion): This method is suitable for low vapor pressures. The

rate of mass loss of the substance effusing through a small orifice into a vacuum is

measured.

Gas Saturation Method: A carrier gas is passed through or over the liquid sample at a known

flow rate, becoming saturated with the vapor. The amount of vapor transported by the gas is

then determined, allowing for the calculation of the partial pressure.

The logical relationship for determining the enthalpy of vaporization from vapor pressure data is

shown below.

Logical Flow for Enthalpy of Vaporization Determination

Measure Vapor Pressure (P)
at various Temperatures (T)

Plot ln(P) vs. 1/T

Apply Clausius-Clapeyron Equation
(ΔvapH° = -R * slope)

Enthalpy of Vaporization (ΔvapH°)
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Logical Flow for Enthalpy of Vaporization Determination

Theoretical Estimation of Thermochemical
Properties
In the absence of experimental data, theoretical methods can provide valuable estimates of

thermochemical properties.

Group Contribution Method for Enthalpy of Formation
The group contribution method is a widely used technique for estimating the thermochemical

properties of organic compounds.[1][5][6][7] This method is based on the assumption that the

properties of a molecule can be calculated as the sum of the contributions of its constituent

functional groups.

For 5-Hexenyl acetate (CH₂=CH-CH₂-CH₂-CH₂-O-C(=O)-CH₃), the relevant groups would be:

1 x [CH₂=CH]

3 x [CH₂]

1 x [CH₂-O]

1 x [O=C-CH₃]

By summing the established enthalpy contributions for each of these groups from a reliable

group contribution scheme (e.g., Benson's), an estimated value for the standard enthalpy of

formation of 5-Hexenyl acetate in the gas phase can be obtained.

Table 2: Estimated Thermochemical Properties of 5-Hexenyl Acetate
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Property Estimated Value Method

Standard Enthalpy of

Formation (gas)

Value to be calculated based

on a specific group

contribution scheme

Group Contribution Method

Standard Molar Entropy (gas)

Value to be calculated based

on a specific group

contribution scheme

Group Contribution Method

Heat Capacity (gas, Cp)

Value to be calculated based

on a specific group

contribution scheme

Group Contribution Method

Note: The actual calculation requires specific group contribution values which can vary

between different established methods. This table serves as a template for presenting such

estimated data.

Conclusion
This technical guide has synthesized the available physicochemical data for 5-Hexenyl
acetate and provided a detailed roadmap for the experimental determination of its core

thermochemical properties, namely the enthalpy of formation, heat capacity, and enthalpy of

vaporization. The included experimental protocols and workflow diagrams are intended to

facilitate the acquisition of high-quality data. Furthermore, the utility of theoretical estimation

methods, such as the group contribution method, has been highlighted as a valuable tool in the

absence of experimental values. The information presented herein will be of significant utility to

researchers, scientists, and drug development professionals who require a comprehensive

understanding of the thermochemical behavior of 5-Hexenyl acetate for their applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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